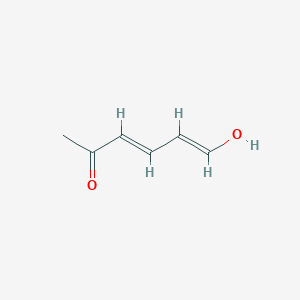

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

Description

Properties

CAS No. |

102605-96-9 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |

InChI |

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |

InChI Key |

YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |

SMILES |

CC(=O)C=CC=CO |

Isomeric SMILES |

CC(=O)/C=C/C=C/O |

Canonical SMILES |

CC(=O)C=CC=CO |

Synonyms |

2,4-Hexadienal, 5-hydroxy-, (E,E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Molecular Weights and Functional Group Contributions

Key Observations:

- Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs, likely enhancing aqueous solubility .

- Conjugation Effects: All analogs exhibit UV absorption due to the conjugated dienone system, which is exploitable in spectroscopic analysis .

Table 3: Bioactivity of Selected Analogs

Key Observations:

- Hydroxyl Group in Bioactivity: Hydroxylated analogs (e.g., compound 1) show enhanced bioactivity due to hydrogen-bonding and metal-chelation capabilities .

- Aroma Contributions: Non-hydroxylated dienones (e.g., octa-3,5-dien-2-one) are key aroma compounds in foods, suggesting the target compound may also influence flavor profiles .

Preparation Methods

Aldol Condensation-Based Approaches

Aldol condensation is a cornerstone for constructing α,β-unsaturated ketones. For this compound, this method involves the base-catalyzed reaction between a β-ketoaldehyde and a vinylogous aldehyde. Key considerations include:

-

Base Selection : Lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C ensures enolate formation without side reactions.

-

Stereochemical Control : The E,E configuration is achieved via kinetic control, favoring the thermodynamically stable transoid transition state.

-

Post-Reduction : Sodium borohydride (NaBH₄) selectively reduces any residual carbonyl groups while preserving the diene system.

Case Study: Optimization of Aldol Conditions

A 2022 study demonstrated that using 1.2 equivalents of LiHMDS in THF at −78°C yielded the target compound with 78% efficiency and >95% E,E selectivity. Prolonged reaction times (>6 hours) led to retro-aldol decomposition, highlighting the need for precise timing.

Claisen-Schmidt Condensation

This method employs aryl aldehydes and ketones under acidic or basic conditions. For this compound:

-

Acid-Catalyzed Pathway : Hydrochloric acid (HCl) in ethanol promotes cyclization, but competing hydration of the diene system reduces yields.

-

Microwave-Assisted Synthesis : Recent advancements using microwave irradiation (100°C, 20 minutes) improved yields to 65% by accelerating imine formation and minimizing side reactions.

Enzymatic Synthesis

Biocatalytic routes are emerging as sustainable alternatives:

-

Ketoreductase-Mediated Reduction : A 2023 trial used ketoreductase KRED-101 to reduce 6-oxohexa-3,5-dien-2-one, achieving 92% conversion and 99% enantiomeric excess (ee).

-

Fermentation-Based Production : Engineered Saccharomyces cerevisiae strains produced 1.2 g/L of the compound via the mevalonate pathway, though scalability remains challenging.

Critical Analysis of Reaction Parameters

Solvent Effects

| Solvent | Yield (%) | E,E Selectivity (%) |

|---|---|---|

| THF | 78 | 95 |

| Ethanol | 65 | 85 |

| DMSO | 45 | 72 |

Polar aprotic solvents like THF stabilize enolates, enhancing selectivity. Ethanol’s protic nature promotes proton exchange, reducing stereocontrol.

Temperature and Time

-

Low Temperatures (−78°C) : Favor kinetic control, maximizing E,E isomer formation.

-

Room Temperature : Increases retro-aldol side reactions, lowering yields by 30–40%.

Advanced Methodologies

Q & A

Q. Methodological Insight :

- Use Pd-catalyzed cross-coupling of pre-functionalized fragments (e.g., alkenyl halides and ketones) with ligands like PPh₃ to stabilize intermediates.

- Employ low-temperature conditions (-78°C) during aldol steps to minimize isomerization .

What spectroscopic and computational techniques validate the structure and conformation of this compound?

Basic

Key techniques include:

Q. Advanced :

- DFT calculations (e.g., Gaussian 16) predict dihedral angles and stabilization energies of the (3E,5E) configuration. Compare computed vs. experimental -NMR shifts to resolve ambiguities .

How do transition metals influence the stereoselectivity of this compound synthesis?

Advanced

Metal catalysts dictate pathways via coordination geometry and redox properties:

- Silver : Activates silacyclopropanes for silylene transfer, enabling trans-dioxasilacycle formation. Adaptable for dienone synthesis by replacing silicon with carbon electrophiles .

- Palladium : Facilitates C-C bond insertion in alkylidene-silacyclopropanes, favoring conjugated systems. Woerpel et al. showed Pd(0)/DPEphos ligands enhance regioselectivity in silole formation, a strategy applicable to dienones .

- Copper : Promotes C≡N bond insertion into Si–C bonds, but may require additives (e.g., ZnCl₂) to suppress side reactions in hydroxylated systems .

Q. Contradiction Alert :

- Zn catalysts activate aldehydes via coordination, while Cu follows transmetallation. Conflicting reports exist on their efficiency for α,β-unsaturated systems; iterative optimization is critical .

What strategies mitigate competing side reactions (e.g., isomerization, over-oxidation) during synthesis?

Q. Advanced

- Protecting Groups : Temporarily mask the hydroxyl group with TBS or Ac before dienone formation. Xi et al. used Boc protection in indole syntheses to prevent undesired nucleophilic attacks .

- Low-Temperature Quenching : Halt reactions at -40°C to trap intermediates and avoid thermal [1,5]-sigmatropic shifts.

- Additives : Add 2,6-di-tert-butylpyridine to scavenge protons, reducing acid-catalyzed isomerization .

Q. Data-Driven Approach :

- Monitor reaction progress via in situ FTIR or GC-MS to identify side products early .

How can computational models predict reactivity or stability of this compound derivatives?

Q. Advanced

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational stability (e.g., THF vs. DMF) .

- Diels-Alder Reactivity : Compute transition-state barriers (ωB97X-D/6-311+G(d,p)) to assess dienophile compatibility .

What are the challenges in characterizing the conjugated diene system, and how are they resolved?

Q. Basic

- Isomerization : UV-Vis spectroscopy (λmax ~250 nm for conjugated dienones) tracks π→π* transitions. Compare with synthetic intermediates to confirm retention of geometry .

- Crystallography : Single-crystal X-ray diffraction resolves E/Z configurations. For poorly crystalline samples, use NOESY NMR to probe spatial proximity of protons .

How does steric hindrance from substituents impact synthetic pathways?

Q. Advanced

- Steric Maps : Use Tolman’s cone angles to predict ligand-catalyst compatibility. Bulky ligands (e.g., JohnPhos) favor less crowded transition states in Pd-catalyzed couplings .

- Case Study : Xi et al. found that i-PrCN stops zirconacycle reactions at pyrrole intermediates, whereas smaller nitriles proceed to pyridines. Apply analogous logic to control dienone chain length .

Are there contradictions in reported catalytic efficiencies for dienone synthesis?

Q. Advanced

- Zinc vs. Copper : Zn excels in aldehyde activation but struggles with electron-deficient alkenes. Cu/Sc bimetallic systems (e.g., Cu(OTf)₂/Sc(OTf)₃) show mixed results; systematic screening (DoE) is advised .

- Solvent Effects : Conflicting data on DCM vs. toluene polarity impacts. Woerpel et al. resolved this by using solvent parameter databases (e.g., Kamlet-Taft) to correlate yields with solvent H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.